molecular formula C10H19NO B13183516 3-Methyl-5-(oxolan-3-yl)piperidine

3-Methyl-5-(oxolan-3-yl)piperidine

Cat. No.: B13183516
M. Wt: 169.26 g/mol
InChI Key: LYZGTMZNZQMIDP-UHFFFAOYSA-N
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Description

3-Methyl-5-(oxolan-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(oxolan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpiperidine with oxirane under acidic conditions to form the oxolane ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(oxolan-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or the oxolane ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the compound.

Scientific Research Applications

3-Methyl-5-(oxolan-3-yl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-5-(oxolan-3-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidine: Lacks the oxolane ring, making it less versatile in certain applications.

    5-(Oxolan-3-yl)piperidine: Similar structure but without the methyl group, which can affect its chemical reactivity and biological activity.

Uniqueness

3-Methyl-5-(oxolan-3-yl)piperidine is unique due to the presence of both the methyl group and the oxolane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-methyl-5-(oxolan-3-yl)piperidine

InChI

InChI=1S/C10H19NO/c1-8-4-10(6-11-5-8)9-2-3-12-7-9/h8-11H,2-7H2,1H3

InChI Key

LYZGTMZNZQMIDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2CCOC2

Origin of Product

United States

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